Cas no 488834-75-9 (Quinoxalin-6-ylmethanol)

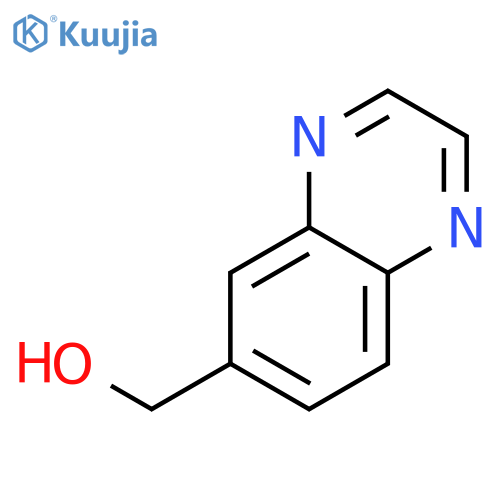

Quinoxalin-6-ylmethanol structure

商品名:Quinoxalin-6-ylmethanol

Quinoxalin-6-ylmethanol 化学的及び物理的性質

名前と識別子

-

- Quinoxalin-6-ylmethanol

- (6-HYDROXYMETHYL)QUINOXALINE

- QUINOXALIN-6-YLMETHYLANOL

- (Quinoxalin-6-yl)methanol

- 6-Quinoxalinemethanol

- PNAADFVYDHLFHT-UHFFFAOYSA-N

- Quinoxalin-6-yl-methanol

- 6-hydroxymethyl-quinoxaline

- RP02129

- (6-hydroxymethyl)quinoxaline, AldrichCPR

- AK110758

- Y9203

- ST24049114

- MFCD06227444

- DTXSID30423667

- AB89631

- A871861

- J-524207

- 488834-75-9

- DS-4939

- F16339

- SCHEMBL6763074

- AKOS012172560

-

- MDL: MFCD06227444

- インチ: 1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2

- InChIKey: PNAADFVYDHLFHT-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1C([H])=C([H])C2C(C=1[H])=NC([H])=C([H])N=2

計算された属性

- せいみつぶんしりょう: 160.06400

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 340.7°C at 760 mmHg

- フラッシュポイント: 159.9±23.7 °C

- 屈折率: 1.678

- PSA: 46.01000

- LogP: 1.12210

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Quinoxalin-6-ylmethanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Quinoxalin-6-ylmethanol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Quinoxalin-6-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB466884-250 mg |

(Quinoxalin-6-yl)methanol, min. 95%; . |

488834-75-9 | 250MG |

€172.00 | 2023-07-18 | ||

| TRC | Q990050-500mg |

Quinoxalin-6-ylmethanol |

488834-75-9 | 500mg |

$ 185.00 | 2022-06-03 | ||

| abcr | AB466884-250mg |

(Quinoxalin-6-yl)methanol, min. 95%; . |

488834-75-9 | 250mg |

€172.00 | 2024-08-03 | ||

| abcr | AB466884-1 g |

(Quinoxalin-6-yl)methanol, min. 95%; . |

488834-75-9 | 1g |

€384.50 | 2023-07-18 | ||

| Apollo Scientific | OR916865-1g |

Quinoxalin-6-ylmethanol |

488834-75-9 | 95% | 1g |

£200.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q10810-5g |

Quinoxalin-6-ylmethanol |

488834-75-9 | 98% | 5g |

6582.0CNY | 2021-07-12 | |

| Alichem | A449038544-5g |

Quinoxalin-6-ylmethanol |

488834-75-9 | 95% | 5g |

$396.99 | 2023-09-01 | |

| Chemenu | CM111090-1g |

(quinoxalin-6-yl)methanol |

488834-75-9 | 95% | 1g |

$134 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JI107-200mg |

Quinoxalin-6-ylmethanol |

488834-75-9 | 95+% | 200mg |

298.0CNY | 2021-07-12 | |

| Ambeed | A122265-250mg |

Quinoxalin-6-ylmethanol |

488834-75-9 | 95% | 250mg |

$63.0 | 2025-02-21 |

Quinoxalin-6-ylmethanol 関連文献

-

Fang-Peng Hu,Xue-Guo Zhang,Meng Wang,He-Song Wang,Guo-Sheng Huang Chem. Commun. 2021 57 11980

488834-75-9 (Quinoxalin-6-ylmethanol) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:488834-75-9)Quinoxalin-6-ylmethanol

清らかである:99%/99%

はかる:1g/5g

価格 ($):212.0/428.0